Tetraethyl cyclohexylimidodiphosphate
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Overview
Description
- is an organophosphorus compound with the chemical formula
- It is a colorless liquid with a pleasant, sweet odor.
- Historically, it was widely used as a fuel additive in gasoline to improve octane ratings and enhance engine performance .
Tetraethyl cyclohexylimidodiphosphate: C8H20Pb
.Preparation Methods
- The synthetic routes for tetraethyl cyclohexylimidodiphosphate are not well-documented. industrial production methods typically involve the reaction of lead tetraethyl (TEL) with cyclohexylamine or its derivatives.
- Reaction conditions may vary, but the overall process aims to form the desired compound.
Chemical Reactions Analysis
- Tetraethyl cyclohexylimidodiphosphate can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids, bases, and other nucleophiles.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- Tetraethyl cyclohexylimidodiphosphate has limited documented research applications due to its historical use as a fuel additive.
- further investigation could explore its potential in medicinal chemistry or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism by which tetraethyl cyclohexylimidodiphosphate exerts its effects remains unclear.
- It may interact with cellular targets or participate in metabolic pathways.
Comparison with Similar Compounds
- Tetraethyl cyclohexylimidodiphosphate is unique due to its specific structure and historical use.
- Similar compounds include tetraethylammonium and tetramethyllead .
Remember that detailed research beyond this summary would be necessary to fully explore the compound’s properties and applications
Properties
CAS No. |
113842-12-9 |
---|---|
Molecular Formula |
C14H31NO6P2 |
Molecular Weight |
371.35 g/mol |
IUPAC Name |
N,N-bis(diethoxyphosphoryl)cyclohexanamine |
InChI |
InChI=1S/C14H31NO6P2/c1-5-18-22(16,19-6-2)15(14-12-10-9-11-13-14)23(17,20-7-3)21-8-4/h14H,5-13H2,1-4H3 |
InChI Key |
CESXDEATWMWPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C1CCCCC1)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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